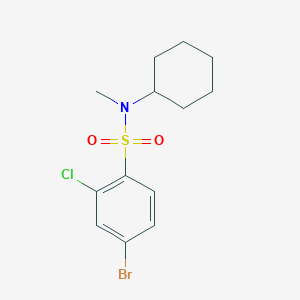![molecular formula C22H21FN4O4S B7519042 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide](/img/structure/B7519042.png)
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide, also known as FSBA, is a chemical compound that has been widely used in scientific research applications. FSBA is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have significant biochemical and physiological effects on various biological systems. In
作用机制
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins in the cell. This accumulation can lead to various biochemical and physiological effects, including the activation of signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has been shown to have significant biochemical and physiological effects on various biological systems. In cancer cells, 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has been shown to inhibit cell growth and induce apoptosis by activating the JNK signaling pathway. In diabetic mice, 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has been shown to improve insulin sensitivity and glucose tolerance by inhibiting PTP1B. 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
实验室实验的优点和局限性
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has several advantages for lab experiments, including its potency and specificity for PTPs. However, 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
未来方向
Of research in this field include the development of more potent and selective inhibitors of PTPs, investigation of the role of PTPs in various diseases, and the development of new methods for the synthesis of PTP inhibitors.
合成方法
The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide involves several steps, including the reaction of 2-aminopyridine with 4-fluorobenzoyl chloride, followed by the reaction of the resulting product with morpholine and sulfonyl chloride. The final product is purified through column chromatography to obtain pure 2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide.
科学研究应用
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide has been widely used in scientific research applications due to its potent inhibitory effects on PTPs. PTPs play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTPs has been linked to the development of various diseases, including cancer, diabetes, and autoimmune disorders.
属性
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c23-16-5-8-18(9-6-16)32(29,30)26-20-4-2-1-3-19(20)22(28)25-21-10-7-17(15-24-21)27-11-13-31-14-12-27/h1-10,15,26H,11-14H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMSPFFBMQDKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

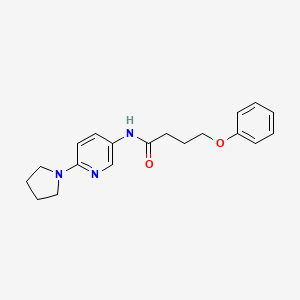
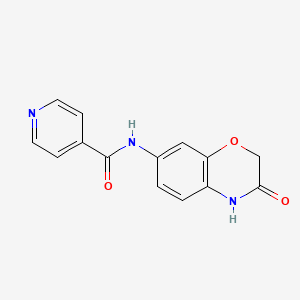
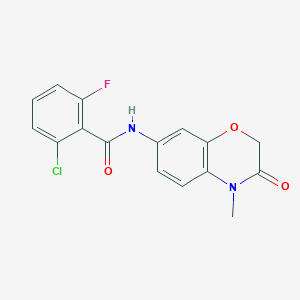
![3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)

![3-[1-(2-Bromophenyl)imino-2-cyclopropyl-3-(2-fluorophenyl)-7-methyl-1-morpholin-4-ylpyrazolo[4,3-c][1,5,2]diazaphosphinin-5-yl]propanenitrile](/img/structure/B7519001.png)
![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)
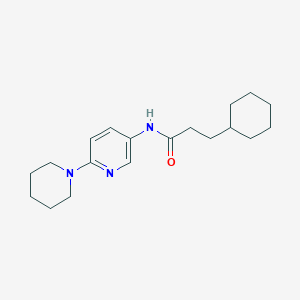
![N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide](/img/structure/B7519027.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-2-(4-chlorophenyl)acetamide](/img/structure/B7519036.png)
methanone](/img/structure/B7519041.png)
![N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7519053.png)
